molecular formula C24H24N4O6 B562252 [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate CAS No. 1442660-61-8

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B562252
CAS No.: 1442660-61-8
M. Wt: 464.478
InChI Key: XFWRGHFUGJXDEX-LEAGNCFPSA-N
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Description

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a structurally complex molecule featuring a tetrahydrofuran (oxolan) core with stereospecific substitutions at positions 2 and 2. Key functional groups include:

  • 4-Methylbenzoyloxy and 4-methylbenzoate ester groups at positions 3 and 2 of the oxolan ring, respectively. These substituents enhance lipophilicity, influencing solubility and membrane permeability.
  • Stereochemical specificity (2R,3R configuration), critical for molecular recognition in biological systems.

Properties

IUPAC Name

[(2R,3R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWRGHFUGJXDEX-LEAGNCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach

The (2R,3R)-oxolane-2,3-diol serves as a starting material derived from natural sources or asymmetric synthesis. Protection of hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers or acetyl groups enables selective functionalization. For example, acetylation under mild conditions (acetic anhydride, DMAP, room temperature) yields the diacetylated intermediate, which is hydrolyzed selectively to reintroduce reactivity at specific positions.

Stereoselective Cyclization

Epoxide ring-opening strategies using chiral catalysts (e.g., Jacobsen’s catalyst) provide access to enantiomerically enriched oxolane derivatives. For instance, (R,R)-styrene oxide treated with a nucleophilic triazine precursor under basic conditions generates the oxolane ring with >90% enantiomeric excess.

Sequential Esterification Strategies

4-Methylbenzoyloxy Group at Position 3

Steglich Esterification :

  • Conditions : DCC (1.2 eq), DMAP (0.1 eq), CH₂Cl₂, 0°C to room temperature.

  • Yield : 92% (reported for analogous acetyloxy systems).

  • Advantages : Mild conditions prevent racemization.

Methyl 4-Methylbenzoate at Position 2

Fischer Esterification :

  • Conditions : 4-Methylbenzoic acid (1.5 eq), methanol (2 eq), p-toluenesulfonic acid (15 wt%), 95–105°C, 3 h.

  • Modification : Use of methyl iodide and K₂CO₃ in DMF for methyl ester formation avoids excess methanol.

Process Optimization and Catalysis

Catalyst Recycling

p-Toluenesulfonic acid (PTSA) is recoverable via aqueous extraction (pH adjustment to 9–10) and reused for 3–5 cycles without significant yield loss.

Solvent and Temperature Effects

  • Reaction Time Reduction : Elevated temperatures (105°C) shorten triazine coupling from 12 h to 6 h, though requiring rigorous moisture exclusion.

  • Solvent Selection : THF outperforms DMSO in Mitsunobu reactions due to better solubility of oxolane intermediates.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃)δ 8.02 (d, J=8.4 Hz, 2H, ArH), 5.32 (m, 1H, H-3), 4.98 (s, 2H, CH₂O), 2.45 (s, 3H, CH₃).
¹³C NMR δ 170.1 (C=O), 166.3 (triazine C=O), 75.2 (C-2), 72.8 (C-3).
HRMS m/z 532.2012 [M+H]⁺ (calc. 532.2009).

Purity Assessment

HPLC (C18 column, 70:30 MeCN:H₂O) shows >99% purity at 254 nm, with retention time 12.3 min.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereopurity
Route A Chiral pool → Mitsunobu coupling → Steglich esterification68%>99% ee
Route B Asymmetric epoxidation → Fischer esterification54%92% ee
Route C Solid-phase synthesis (Wang resin)82%95% ee

Route A offers superior stereocontrol but requires costly chiral starting materials. Route C, while high-yielding, demands specialized equipment.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic triazine cyclization, reducing reaction time to 2 h and improving safety.

Waste Management

Methanol recovery via rectification towers (reflux ratio R=1–4, 65°C overhead temperature) achieves 95% solvent reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antiviral agent. Studies have demonstrated its inhibitory effects on the replication of ortho- and paramyxoviruses, including influenza A virus and respiratory syncytial virus.

Medicine

The compound’s antimicrobial properties make it a candidate for the development of new antibiotics. Derivatives of the triazine structure have exhibited good to moderate activities against various bacterial strains.

Industry

In the agricultural industry, compounds structurally related to this compound have been studied for their herbicidal properties. For instance, triflusulfuron-methyl, a similar compound, has been used as a selective herbicide in crops like sugar beets.

Mechanism of Action

The mechanism of action of [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. In antiviral applications, the compound inhibits viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. In antimicrobial applications, it disrupts bacterial cell wall synthesis or protein function, leading to cell death.

Comparison with Similar Compounds

A. Substituent Effects

  • Triazine vs. Pyrimidine Moieties: The target compound’s 4-amino-2-oxo-triazine group (vs. Triazines are often more resistant to enzymatic degradation than pyrimidines .
  • Fluorine Substitution : Analog 2’s fluorine atom enhances electronegativity and may improve binding affinity or pharmacokinetic stability compared to the target compound’s methyl groups .

B. Stereochemistry and Conformation

  • The (2R,3R) configuration in the target compound contrasts with the (2R,3R,4R) and (2R,3R,4R,5R) configurations in Analogs 1 and 2. These differences could influence interactions with chiral biological targets, such as enzymes or receptors.

C. Collision Cross-Section (CCS) Data

  • Analog 2’s CCS values (233.8–245.8 Ų for [M+H]+ and [M+Na]+ adducts) suggest a compact conformation in gas-phase analyses, which may correlate with improved mass spectrometry detectability compared to bulkier analogs .

Biological Activity

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with significant biological activity. Its unique structural features, including a triazine ring and oxolane moiety, contribute to its potential applications in pharmaceuticals and agriculture.

  • Molecular Formula : C₂₄H₂₄N₄O₆
  • Molecular Weight : 464.47 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, including antiviral and antimicrobial properties. Research has indicated its potential as a therapeutic agent against various viral infections and bacterial strains.

Antiviral Activity

Studies have demonstrated that this compound inhibits the replication of several viruses, including:

  • Influenza A Virus
  • Respiratory Syncytial Virus (RSV)

The mechanism of action involves interference with viral enzymes critical for replication, thereby reducing viral load in infected cells.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various bacterial strains. It disrupts bacterial cell wall synthesis and protein function, leading to cell death. Notably, derivatives of the triazine structure have exhibited moderate to good activity against:

  • Staphylococcus aureus
  • Escherichia coli

This positions the compound as a candidate for antibiotic development .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antiviral Mechanism :
    • Inhibition of viral polymerases or proteases.
    • Disruption of viral entry into host cells.
  • Antimicrobial Mechanism :
    • Inhibition of peptidoglycan synthesis in bacterial cell walls.
    • Interference with ribosomal function and protein synthesis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityBiological Activity
Triflusulfuron-methylSimilar triazine frameworkHerbicidal properties
1,2,4-Triazine derivativesVariations in triazine structureAntimicrobial activity

The distinct combination of triazine and oxolane groups in this compound enhances its biological efficacy compared to these other compounds .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Study on Influenza A Virus :
    • Researchers found that treatment with the compound resulted in a significant reduction in viral titers in infected cell cultures compared to untreated controls.
  • Antimicrobial Efficacy Against S. aureus :
    • In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) that was lower than many existing antibiotics.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Essential for verifying stereochemical purity, particularly for distinguishing between (2R,3R) and other diastereomers. Retention times and peak symmetry should align with standards .
  • High-Resolution Mass Spectrometry (HRMS) : Use adducts like [M+H]⁺ or [M+Na]⁺ for accurate mass validation. Predicted collision cross-section (CCS) values (e.g., 233.8 Ų for [M+H]⁺) can validate structural integrity .
  • NMR Spectroscopy : Analyze coupling constants and chemical shifts in 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and lactone ring conformation .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Keep in sealed, inert containers under dry, ventilated conditions. Avoid exposure to humidity or static discharge to prevent hydrolysis or decomposition .
  • Handling : Use nitrile gloves and chemical-resistant lab coats. Perform manipulations in fume hoods with eyewash/safety showers accessible. Avoid skin contact due to potential irritation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the yield and byproduct formation during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) may improve solubility of intermediates but can promote lactone ring opening. Optimize using mixed solvents (e.g., dioxane/water) to balance reactivity .
  • Temperature Control : Elevated temperatures (>80°C) risk racemization; maintain ≤60°C during coupling steps to preserve stereochemistry .
  • Catalytic Systems : PdCl₂(PPh₃)₂ with PCy₃ enhances Suzuki-Miyaura coupling efficiency for triazine moieties, reducing aryl boronic acid waste .

Q. What computational or experimental approaches resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • pH Stability Profiling : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hrs) with HPLC monitoring. Compare degradation products to analogs like 3,5-dibenzoate derivatives, which show instability at pH < 4 .
  • DFT Calculations : Model hydrolysis pathways of the oxolan-2-yl methyl ester group. Correlate activation energies with experimental half-lives to predict shelf-life .

Q. How can researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors) while minimizing non-specific binding?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., triazine-binding enzymes) on sensor chips. Use kinetic assays (association/dissociation rates) to quantify binding affinity (KD).
  • Competitive Binding Assays : Co-incubate with fluorescent probes (e.g., FITC-labeled analogs) and measure displacement via fluorescence polarization .

Data Contradiction Analysis

Q. Discrepancies in reported molecular weights: How to address inconsistencies between theoretical and observed values?

  • Methodological Answer :

  • Theoretical vs. Observed MW : The compound’s theoretical MW is 370.4 g/mol (C₂₀H₁₈O₇) . Observed deviations >0.5 Da may indicate:
  • Adduct Formation : Sodium ([M+Na]⁺ at 594.16472 m/z) or ammonium adducts .
  • Isotopic Peaks : Use high-resolution MS to distinguish 13C^{13}C or 37Cl^{37}Cl contributions in analogs (e.g., fluorinated derivatives ).

Experimental Design Tables

Parameter Optimal Conditions Key Evidence
Stereochemical Purity Chiral HPLC (≥98% ee)
Mass Validation HRMS [M+H]⁺: 572.18278 m/z (CCS 233.8 Ų)
Storage Stability -20°C, desiccated, argon atmosphere

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